

A systematic review of fomepizole versus ethanol for toxic alcohol ingestions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fomepizole hydrochloride*

Cat. No.: *B1600603*

[Get Quote](#)

Fomepizole vs. Ethanol for Toxic Alcohol Ingestion: A Systematic Comparison

A detailed review of the available evidence on the efficacy, safety, and practical considerations of fomepizole and ethanol in the management of poisonings from methanol and ethylene glycol.

In the critical care setting, the management of toxic alcohol ingestions, primarily methanol and ethylene glycol, hinges on the timely administration of an antidote to block the metabolic cascade that leads to severe morbidity and mortality. For decades, ethanol has been the traditional therapy, acting as a competitive substrate for the enzyme alcohol dehydrogenase (ADH). However, the introduction of fomepizole, a direct inhibitor of ADH, has significantly altered the treatment landscape. This guide provides a systematic review and objective comparison of fomepizole and ethanol, supported by available clinical data and experimental insights to inform researchers, scientists, and drug development professionals.

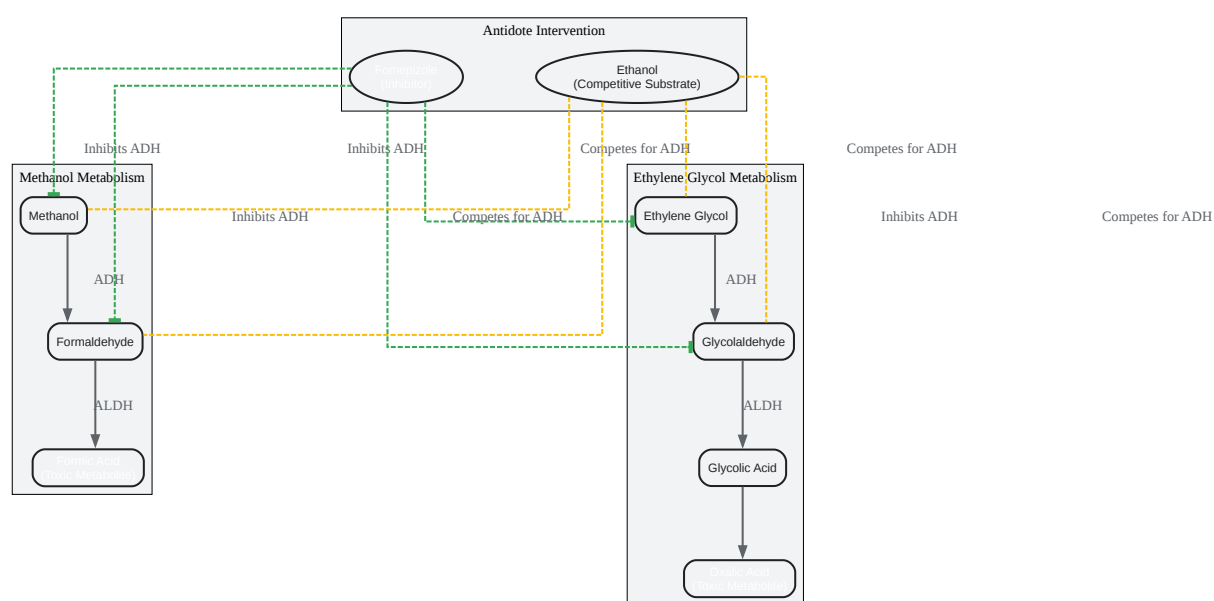
Mechanism of Action: Inhibiting the Toxic Cascade

Both methanol and ethylene glycol are relatively non-toxic parent compounds. Their clinical toxicity arises from their metabolism by ADH to highly toxic acidic metabolites. Methanol is metabolized to formaldehyde and then to formic acid, which is responsible for the characteristic optic nerve damage and profound metabolic acidosis. Ethylene glycol is metabolized to

glycolaldehyde, glycolic acid, and finally oxalic acid, leading to severe metabolic acidosis and the deposition of calcium oxalate crystals in the kidneys, causing acute renal failure.

Both fomepizole and ethanol act to halt this initial metabolic step, but through different mechanisms:

- Ethanol: Acts as a competitive substrate for ADH. By maintaining a high concentration of ethanol in the blood, it effectively outcompetes the toxic alcohols for the active site of the enzyme, thus slowing the production of toxic metabolites.
- Fomepizole: Is a potent competitive inhibitor of ADH. It directly binds to the enzyme, preventing it from metabolizing both toxic alcohols and ethanol.



[Click to download full resolution via product page](#)

Fig. 1: Metabolic pathway of toxic alcohols and antidote intervention.

Clinical Efficacy: A Head-to-Head Look at Patient Outcomes

While randomized controlled trials directly comparing fomepizole and ethanol are lacking, a systematic review of 145 studies provides the most comprehensive data on their use in toxic alcohol ingestions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Mortality Rates in Patients Treated with Fomepizole vs. Ethanol

Toxic Alcohol	Antidote	Number of Patients	Mortality Rate (%)
Methanol	Fomepizole	81	17.1%
Ethanol	505	21.8%	
Ethylene Glycol	Fomepizole	65	4.1%
Ethanol	215	18.1%	

Data sourced from Beatty et al. (2013), a systematic review of 897 patients with toxic alcohol ingestion.[\[1\]](#)[\[4\]](#)

The data suggests a trend towards lower mortality with fomepizole, particularly in ethylene glycol poisoning. However, the authors of the systematic review concluded that the available data is inconclusive to definitively state the superiority of one antidote over the other in terms of mortality.[\[1\]](#)[\[4\]](#) It is important to note that patients receiving fomepizole in some studies were more severely acidotic and presented later, which could influence outcomes.[\[5\]](#)

Safety and Tolerability: A Clear Advantage for Fomepizole

The safety profile is a significant differentiator between the two antidotes. Fomepizole is generally better tolerated and associated with fewer adverse events and medication errors.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Comparison of Adverse Events and Medication Errors

Parameter	Fomepizole	Ethanol
Adverse Drug Events	12% of patients	57% of patients
Harmful Medication Errors	7% of cases	19% of cases
Common Adverse Effects	Headache, nausea, dizziness	CNS depression, hypoglycemia, phlebitis, hyponatremia

Data on adverse drug events from a cohort study of 172 patients.[7] Data on medication errors from a study of 189 cases.[8]

The administration of ethanol requires intensive monitoring of blood ethanol levels, blood glucose, and central nervous system status, often necessitating admission to an intensive care unit (ICU).[6] In contrast, fomepizole has a more straightforward, weight-based dosing regimen without the need for serum level monitoring, making it less labor-intensive for healthcare staff. [6]

Experimental Protocols: Dosing and Administration

The effective administration of both antidotes is crucial for patient outcomes. The following tables summarize the typical dosing regimens used in clinical practice and studies.

Table 3: Fomepizole Dosing Protocol

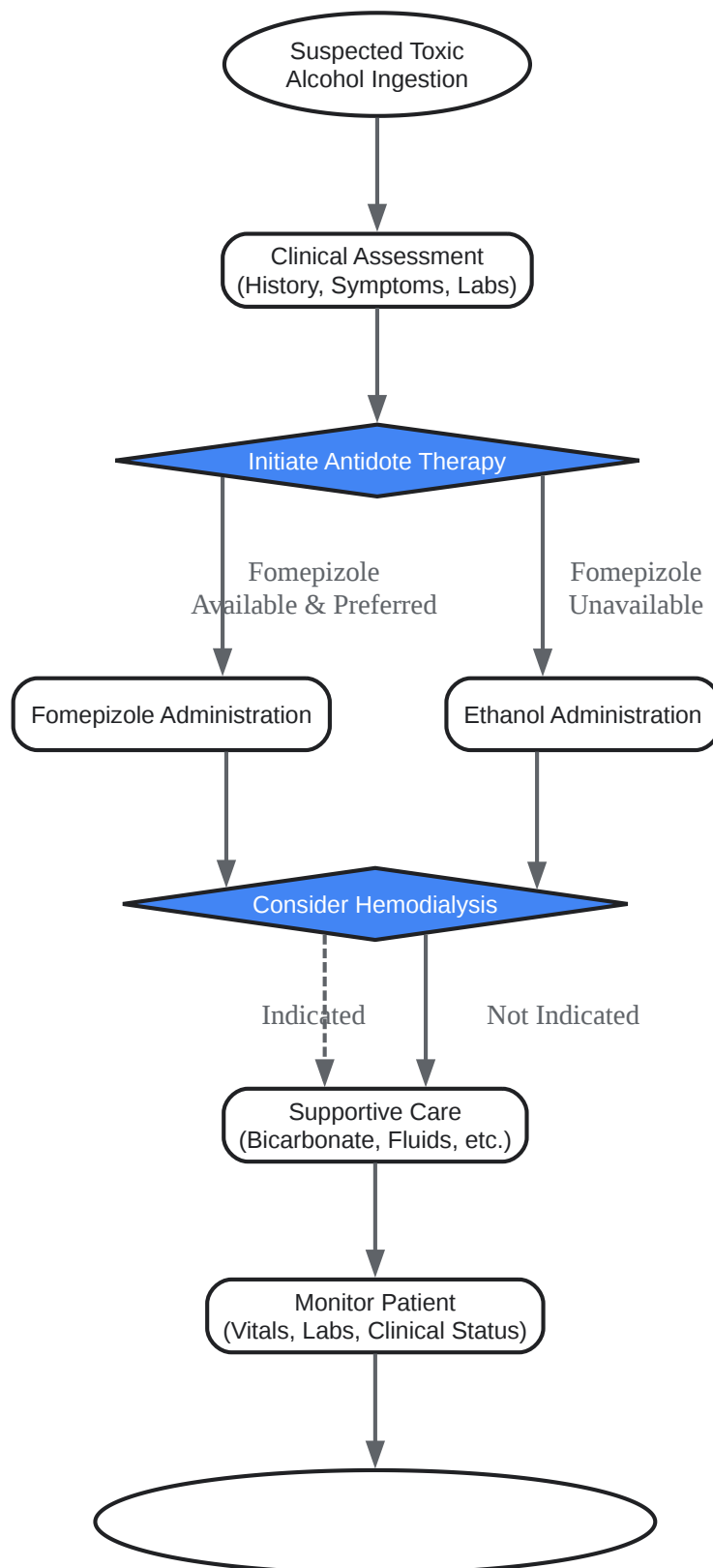
Phase	Dosage	Administration
Loading Dose	15 mg/kg	Intravenous (IV) infusion over 30 minutes
Maintenance Dose	10 mg/kg every 12 hours	IV infusion over 30 minutes
During Hemodialysis	Increase frequency to every 4 hours or continuous infusion of 1-1.5 mg/kg/hr	IV infusion

Fomepizole dosing can be adjusted based on the duration of therapy due to autoinduction of its metabolism.[9][10]

Table 4: Ethanol Dosing Protocol

Phase	Dosage	Administration
Loading Dose	8 mL/kg of 10% ethanol solution	IV infusion over 30-60 minutes
Maintenance Dose	1-2 mL/kg/hr of 10% ethanol solution (adjusted to maintain target serum level)	Continuous IV infusion
During Hemodialysis	Maintenance dose is typically doubled	Continuous IV infusion

The target serum ethanol concentration is 100-150 mg/dL.[9] Oral administration of ethanol is also possible but less precise.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. A systematic review of ethanol and fomepizole use in toxic alcohol ingestions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Review of Ethanol and Fomepizole Use in Toxic Alcohol Ingestions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outcomes after toxic alcohol poisoning: a systematic review protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. Fomepizole Antidote | Poison Control | University of Utah Health [poisoncontrol.utah.edu]
- 9. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. litfl.com [litfl.com]
- To cite this document: BenchChem. [A systematic review of fomepizole versus ethanol for toxic alcohol ingestions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600603#a-systematic-review-of-fomepizole-versus-ethanol-for-toxic-alcohol-ingestions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com